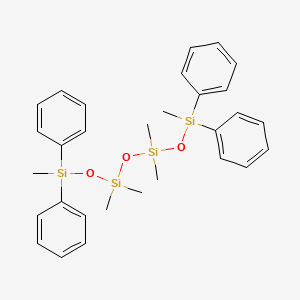
1,3,3,5,5,7-Hexamethyl-1,1,7,7-tetraphenyltetrasiloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,3,5,5,7-Hexamethyl-1,1,7,7-tetraphenyltetrasiloxane is an organosilicon compound with the molecular formula C30H38O3Si4. It is characterized by the presence of four silicon atoms, each bonded to phenyl and methyl groups. This compound is known for its unique structural properties and is used in various scientific and industrial applications .
Preparation Methods
The synthesis of 1,3,3,5,5,7-Hexamethyl-1,1,7,7-tetraphenyltetrasiloxane typically involves the reaction of chlorosilanes with phenyl and methyl groups under controlled conditions. One common method includes the use of a salt solution in tetrahydrofuran (THF) and a solution of chlorosilane in THF, which are added simultaneously with vigorous stirring and cooling to -60°C . Industrial production methods may vary, but they generally follow similar principles of controlled reactions involving chlorosilanes and appropriate solvents.
Chemical Reactions Analysis
1,3,3,5,5,7-Hexamethyl-1,1,7,7-tetraphenyltetrasiloxane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form siloxane derivatives.
Substitution: It can undergo substitution reactions where phenyl or methyl groups are replaced by other functional groups.
Hydrolysis: In the presence of water, it can hydrolyze to form silanols and other siloxane derivatives.
Common reagents used in these reactions include oxidizing agents, acids, and bases. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,3,3,5,5,7-Hexamethyl-1,1,7,7-tetraphenyltetrasiloxane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Employed in the development of biocompatible materials and drug delivery systems.
Medicine: Investigated for its potential use in medical devices and implants due to its stability and biocompatibility.
Industry: Utilized in the production of high-performance materials, coatings, and adhesives
Mechanism of Action
The mechanism of action of 1,3,3,5,5,7-Hexamethyl-1,1,7,7-tetraphenyltetrasiloxane involves its interaction with various molecular targets and pathways. Its effects are primarily due to its ability to form stable siloxane bonds, which contribute to its structural integrity and reactivity. The specific pathways involved depend on the application and the environment in which the compound is used .
Comparison with Similar Compounds
1,3,3,5,5,7-Hexamethyl-1,1,7,7-tetraphenyltetrasiloxane can be compared with other similar compounds such as:
1,1,3,3,5,5,7,7-Octamethyltetrasiloxane: This compound has a similar structure but lacks the phenyl groups, making it less complex and with different reactivity.
1,1,3,3,5,5,7,7-Octamethyl-1,7-tetrasiloxanediol: This compound contains hydroxyl groups, which can lead to different chemical properties and applications.
The uniqueness of this compound lies in its combination of phenyl and methyl groups, which provide a balance of stability and reactivity, making it suitable for a wide range of applications .
Properties
CAS No. |
6904-66-1 |
|---|---|
Molecular Formula |
C30H38O3Si4 |
Molecular Weight |
559.0 g/mol |
IUPAC Name |
[dimethyl-[methyl(diphenyl)silyl]oxysilyl]oxy-dimethyl-[methyl(diphenyl)silyl]oxysilane |
InChI |
InChI=1S/C30H38O3Si4/c1-34(2,32-36(5,27-19-11-7-12-20-27)28-21-13-8-14-22-28)31-35(3,4)33-37(6,29-23-15-9-16-24-29)30-25-17-10-18-26-30/h7-26H,1-6H3 |
InChI Key |
HNGWDEQHOJWGBN-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(O[Si](C)(C)O[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2)O[Si](C)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















